molecular formula C9H15N B3357427 1,2,3,4,5,6,7,8-Octahydroquinoline CAS No. 72925-27-0

1,2,3,4,5,6,7,8-Octahydroquinoline

Cat. No. B3357427
CAS RN: 72925-27-0
M. Wt: 137.22 g/mol
InChI Key: KBEKBFIHNWRZQT-UHFFFAOYSA-N
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Description

1,2,3,4,5,6,7,8-Octahydroquinoline is a chemical compound with the linear formula C9H15N . It is a derivative of quinoline, a nitrogen-containing heterocyclic compound .


Synthesis Analysis

The synthesis of 1,2,3,4,5,6,7,8-Octahydroquinoline derivatives can be achieved through the condensation of 5-arylidene-2,2-dimethyl-1,3-dioxane-4,6-diones with 5,5-dimethyl-3-arylamino-2-cyclohexanones . This process has been promoted by infrared irradiation under solvent-free conditions .


Molecular Structure Analysis

The molecular structure of 1,2,3,4,5,6,7,8-Octahydroquinoline derivatives has been characterized using IR, UV, and PMR spectra . The N-phenyl ring, which projects from the plane of the octahydroquinolinedione ring, has a shielding effect on the magnetic field of the protons at the 7- and 8-positions of the ring in the molecules of the compounds synthesized .


Chemical Reactions Analysis

Infrared irradiation has been used to promote the synthesis of substituted 5-oxo-1,2,3,4,5,6,7,8-octahydroquinoline derivatives . The condensations of 5,5-dimethyl-1,3-cyclohexane-dione, 1,3-diaryl-2-propen-1-one, and ammonium acetate in the absence of solvent under infrared irradiation for 3 hours yielded the title compounds in 67.6% to 86.5% yields .


Physical And Chemical Properties Analysis

1,2,3,4,5,6,7,8-Octahydroquinoline has a molecular weight of 137.225 g/mol . The compound is solid in its physical form . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Studies

1,2,3,4,5,6,7,8-Octahydroquinoline and its derivatives have been extensively studied for their synthesis and structural properties. Novoa de Armas et al. (1999) explored the synthesis and structural characterization of novel bicyclic compounds derived from 3,4-dihydropyridones, including 4-aryl-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinolines. This study also included X-ray analysis and quantum chemical calculations (Novoa de Armas et al., 1999). Similarly, Tu et al. (2001) described a synthetic method for substituted octahydroquinolines, emphasizing the effectiveness of microwave irradiation in the process (Tu et al., 2001).

Chemical Synthesis Methods

Several research studies have focused on developing efficient methods for the synthesis of octahydroquinoline derivatives. For example, Kurose et al. (2017) investigated a transition-metal-catalyzed process for synthesizing octahydroquinolines, which are significant in the context of fawcettimine-type alkaloids (Kurose et al., 2017). Another method was presented by Wang et al. (2006), utilizing infrared irradiation to promote the synthesis of substituted octahydroquinoline derivatives under solvent-free conditions (Wang et al., 2006).

Pharmacological Studies

Although detailed pharmacological studies are beyond the scope of this summary due to the exclusion criteria, it's worth noting that some studies have explored the potential pharmacological activities of octahydroquinoline derivatives. For instance, research by Kidwai et al. (2005) evaluated the antibacterial activities of certain octahydroquinoline derivatives (Kidwai et al., 2005).

Safety and Hazards

The safety data sheet for 1,2,3,4,5,6,7,8-octahydroquinoline-2,5-dione, a related compound, indicates that it has some hazards associated with it . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1,2,3,4,5,6,7,8-octahydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h10H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBEKBFIHNWRZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)CCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40503308
Record name 1,2,3,4,5,6,7,8-Octahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3,4,5,6,7,8-Octahydroquinoline

CAS RN

72925-27-0
Record name 1,2,3,4,5,6,7,8-Octahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40503308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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